molecular formula C15H17FN2O2 B6982711 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole

Cat. No.: B6982711
M. Wt: 276.31 g/mol
InChI Key: CLEXLJUZZSOSBH-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, an oxolane ring, and an imidazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole typically involves the following steps:

    Formation of the oxolane ring: This step involves the reaction of a suitable precursor with an epoxide to form the oxolane ring.

    Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the imidazole ring: This step involves the cyclization of a suitable precursor with formamide or other nitrogen-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole involves its interaction with specific molecular targets and pathways. The fluorine atom and imidazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
  • 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine
  • 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]benzimidazole

Uniqueness

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole is unique due to the presence of both the oxolane ring and the imidazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-18-7-6-17-15(18)13-9-11(16)4-5-14(13)20-10-12-3-2-8-19-12/h4-7,9,12H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEXLJUZZSOSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C(C=CC(=C2)F)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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